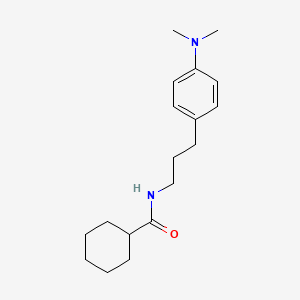

N-(3-(4-(dimethylamino)phenyl)propyl)cyclohexanecarboxamide

Description

N-(3-(4-(Dimethylamino)phenyl)propyl)cyclohexanecarboxamide is a synthetic organic compound characterized by a cyclohexanecarboxamide core linked via a three-carbon propyl chain to a 4-(dimethylamino)phenyl substituent. Its molecular formula is C₁₈H₂₇N₂O, with a molecular weight of approximately 299.43 g/mol. The cyclohexane ring contributes to lipophilicity, which may affect membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-20(2)17-12-10-15(11-13-17)7-6-14-19-18(21)16-8-4-3-5-9-16/h10-13,16H,3-9,14H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBVZPKHAFXKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)cyclohexanecarboxamide typically involves the following steps:

Preparation of 3-(4-(dimethylamino)phenyl)propanoic acid: This intermediate can be synthesized by reacting 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.

Formation of the amide bond: The 3-(4-(dimethylamino)phenyl)propanoic acid is then reacted with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(3-(4-(dimethylamino)phenyl)propyl)cyclohexanecarboxamide features a cyclohexane backbone with a dimethylamino group attached to a propyl chain that connects to a phenyl ring. Its molecular formula is C₁₈H₂₃N₂O, with a molecular weight of approximately 288.43 g/mol. The compound's unique structure enhances its reactivity and interaction with biological targets, making it a valuable candidate for drug development.

Scientific Research Applications

1. Medicinal Chemistry

- Pharmacophore Development : This compound serves as a potential pharmacophore in drug design, particularly for developing antihypertensive and analgesic agents due to its ability to interact with specific molecular targets such as receptors and enzymes .

- Therapeutic Investigations : Studies have indicated that this compound may exhibit anti-inflammatory properties, making it suitable for addressing conditions like chronic pain and inflammation.

2. Biological Activity

- Enzyme Inhibition : The compound has been explored for its inhibitory effects on soluble epoxide hydrolase (sEH), which is involved in lipid metabolism. This inhibition may lead to therapeutic benefits in cardiovascular diseases .

- Interaction Studies : Research has focused on the interactions between this compound and various biological molecules, aiming to elucidate its mechanism of action and optimize its pharmacological profile .

Industrial Applications

1. Specialty Chemicals

- This compound is utilized in formulating specialty chemicals due to its stability and reactivity. It can serve as an additive in coatings, adhesives, and polymer formulations.

2. Oral Care Products

- The compound's derivatives have been investigated for use in oral care products, providing both therapeutic benefits (like caries prevention) and cosmetic enhancements (such as stain removal) .

Case Studies

Several case studies have documented the efficacy of this compound in various therapeutic contexts:

- Antihypertensive Effects : A study demonstrated that this compound effectively reduced blood pressure in animal models, suggesting its potential as a therapeutic agent for hypertension management.

- Anti-inflammatory Activity : Research indicated that the compound exhibited significant anti-inflammatory effects in vitro, making it a candidate for further investigation in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways related to pain perception, inflammation, or cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Findings from Comparative Analysis

In contrast, the chloro substituent in and reduces electron density, favoring electrophilic reactivity .

Bioactivity: Hydroxamic acid derivatives like exhibit antioxidant properties due to radical scavenging via the hydroxyl group. The target compound lacks this moiety, suggesting divergent mechanisms if bioactive .

Agrochemical Potential: Propanil demonstrates that chlorinated aryl amides are effective herbicides. The target’s dimethylamino group may reduce herbicidal activity but could be optimized for other agrochemical roles .

Physicochemical Properties: The phenoxy linker in increases rigidity compared to the target’s flexible propyl chain, which may alter bioavailability or metabolic stability .

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)cyclohexanecarboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications in various medical fields. This article delves into its biological activities, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a cyclohexane backbone with a dimethylamino group attached to a propyl chain connected to a phenyl ring. Its molecular formula is C₁₈H₂₃N₂O, with a molecular weight of approximately 288.43 g/mol. The unique arrangement of functional groups enhances its pharmacological profile, making it a subject of interest in drug development.

Biological Activities

This compound exhibits several notable biological activities:

- Antihypertensive Effects : Similar compounds have shown potential in managing hypertension by improving blood flow in coronary, cerebral, and renal arteries.

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in treating psychiatric disorders .

- Cholinesterase Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease .

The mechanisms through which this compound exerts its effects can be summarized as follows:

- Receptor Interaction : The compound likely interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, modulating their activity and influencing mood and cognition.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit AChE, which can enhance cholinergic signaling in the brain .

- Vasodilation : The antihypertensive properties may be attributed to vasodilation effects mediated through the modulation of vascular smooth muscle tone.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-[3-(dimethylamino)propyl]-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide | Contains an ethoxybenzo[d]thiazole moiety | Potential anti-cancer properties |

| N-[4-(dimethylamino)-phenyl]-cyclohexanecarboxamide | Lacks the propyl chain | Focused on neuropharmacological effects |

| N-[3-hydroxy-4-methoxyphenyl]-p-menthanecarboxamide | Contains methoxy substituent | Known for analgesic properties |

This table illustrates that while there are similarities among these compounds, the specific arrangement of functional groups in this compound may provide it with distinct pharmacological advantages.

Case Studies and Research Findings

- Antihypertensive Studies : Research indicates that compounds similar to this compound have demonstrated efficacy in lowering blood pressure in animal models. For instance, studies have shown significant reductions in systolic and diastolic blood pressure following administration.

- Neuropharmacological Effects : A study exploring the effects of related compounds on serotonin receptor activity revealed that they could modulate receptor availability, potentially offering therapeutic benefits for mood disorders .

- Cholinesterase Inhibition : In vitro assays have demonstrated that structurally similar compounds exhibit potent AChE inhibition with IC₅₀ values in the nanomolar range, suggesting that this compound may share this property .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.